Ethyl 3-phenylprop-2-enoate

Overview

Description

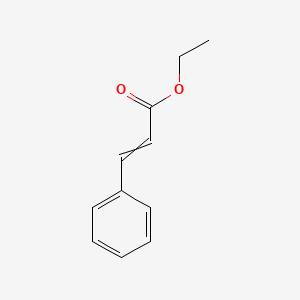

Ethyl 3-phenylprop-2-enoate (CAS 103-36-6), commonly known as ethyl cinnamate or ethyl (E)-3-phenylprop-2-enoate, is an α,β-unsaturated ester derived from cinnamic acid. Its IUPAC name reflects the trans (E) configuration of the double bond between the β-carbon and the phenyl group. The molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . Key identifiers include:

- SMILES: CCOC(=O)C=CC1=CC=CC=C1

- PubChem CID: 637758

- InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N

This compound is widely used in flavor and fragrance industries due to its sweet, balsamic aroma. Its conjugated double bond system confers unique electronic properties, influencing reactivity and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylprop-2-enoate is typically synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the distillation of the product to achieve high purity levels. The reaction conditions are carefully controlled to prevent polymerization and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cinnamic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield ethyl 3-phenylpropanoate using hydrogen gas in the presence of a palladium catalyst.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Cinnamic acid.

Reduction: Ethyl 3-phenylpropanoate.

Substitution: Various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- IUPAC Name : Ethyl 3-phenylprop-2-enoate

The compound features a phenyl group attached to a prop-2-enoate backbone, which contributes to its reactivity and functional properties.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as a precursor for the synthesis of various derivatives, including amino acids and other biologically active compounds.

| Reaction Type | Product Formed | Notes |

|---|---|---|

| Reduction | Ethyl 3-amino-3-phenylprop-2-enoate | Used in medicinal chemistry |

| Substitution | Various substituted derivatives | Dependent on nucleophiles used |

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies suggest that it may inhibit specific enzymes or receptors involved in microbial growth.

- Anticancer Properties : Preliminary findings indicate its potential in cancer therapy by targeting cancer cell metabolism.

Case Study: Anticancer Activity

A study investigated the interaction of this compound with cancer cell lines, revealing that it could induce apoptosis through mitochondrial pathways, highlighting its significance in drug development .

Industrial Applications

This compound is widely used in the fragrance and flavor industry:

- Fragrance Production : It is incorporated into perfumes and cosmetic products due to its pleasant aroma, described as sweet and fruity.

| Application Area | Description |

|---|---|

| Perfumes | Used in formulations for floral and fruity scents |

| Food Industry | Approved as a flavoring agent by the FDA |

Tissue Clearing Techniques

Recent advancements have introduced this compound as a solvent for tissue clearing in biological imaging:

- Nontoxic Clearing Agent : It is recognized for its low toxicity and effectiveness in clearing mammalian tissues for imaging purposes.

Methodology

The clearing process involves:

- Dehydration using ethanol.

- Lipid extraction with this compound to match the refractive index of tissues.

This method significantly reduces the time required for tissue preparation from approximately 16 hours to just 4 hours .

Mechanism of Action

The mechanism by which ethyl 3-phenylprop-2-enoate exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the activity of enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogs: Saturated vs. Unsaturated Esters

Ethyl 3-phenylpropanoate (saturated analog):

- Structure : Lacks the double bond (C=C), making the substituent an electron-donating alkyl group.

- Reactivity : Reacts with electrophiles (e.g., nitration, halogenation) to yield ortho/para-substituted arenes due to the activating effect of the alkyl group.

Ethyl 3-phenylprop-2-enoate (unsaturated):

- Structure : The conjugated double bond creates an electron-withdrawing effect via resonance, deactivating the aromatic ring.

- Reactivity : Electrophilic substitution occurs at the meta position due to the electron-deficient nature of the substituent .

| Property | Ethyl 3-phenylpropanoate | This compound |

|---|---|---|

| Substituent Type | Electron-donating | Electron-withdrawing |

| Electrophilic Substitution | Ortho/para | Meta |

| Conjugation | Absent | Present (C=C and ester) |

Ester Group Variations

Alkyl chain modifications in cinnamate esters influence volatility, solubility, and industrial applications:

Applications: Potentially used in longer-lasting fragrances due to reduced volatility compared to ethyl ester .

Phenylthis compound (CAS 103-53-7): Structure: Benzyl group in the ester (C₆H₅CH₂CH₂O−). Applications: Acts as a fixative in perfumes, enhancing scent longevity due to low volatility .

Citronellyl cinnamate (CAS 61792-05-4): Structure: Terpene-derived ester (3,7-dimethyl-6-octen-1-yl group). Applications: Used in floral fragrances for its stability and non-irritating properties .

| Compound | Molecular Weight (g/mol) | Key Application |

|---|---|---|

| This compound | 176.21 | Food flavoring, perfumes |

| n-Propyl 3-phenylprop-2-enoate | ~190 | Fragrance fixative |

| Phenylethyl cinnamate | 252.30 | Perfume fixative |

| Citronellyl cinnamate | 286.40 | Cosmetic formulations |

Substituent Modifications on the Aromatic Ring

Ethyl 3-(furan-2-yl)prop-2-enoate (CAS 623-20-1): Structure: Replaces phenyl with furan (oxygen-containing heterocycle). Electronic Effects: The electron-rich furan increases reactivity toward electrophiles compared to the phenyl group. Applications: Potential use in pharmaceuticals or agrochemicals due to heterocyclic bioactivity .

Reactivity: Fluorine’s electron-withdrawing nature further deactivates the ring, altering regioselectivity in reactions .

Biological Activity

Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate, is an organic compound with significant biological activity and applications in various fields including chemistry, biology, and medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a phenyl group attached to a prop-2-enoate backbone. It is typically synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that this compound can disrupt microbial cell membranes, leading to cell lysis. Its antimicrobial efficacy has been demonstrated against various bacterial strains.

- Anti-inflammatory Effects : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cell Signaling Modulation : The compound is involved in studies of metabolic pathways and cellular signaling, indicating its role in modulating enzyme activity.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action : The disruption of microbial cell membranes is a primary mechanism through which this compound exerts its antimicrobial effects.

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, it decreases the synthesis of inflammatory mediators such as prostaglandins, contributing to its anti-inflammatory properties.

- Reactivity with Biological Molecules : The compound can undergo nucleophilic substitution reactions, which may affect its interactions with biomolecules and influence its biological activity.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other cinnamate esters:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl Cinnamate | Methyl group instead of ethyl | Different aroma profile; slightly lower solubility |

| Benzyl Cinnamate | Benzyl group | More hydrophobic; altered fragrance |

| Ethyl Cinnamate | Ethoxy group | Balanced solubility; specific aroma profile |

Q & A

Basic Research Questions

Q. What are the standard analytical methods to confirm the purity and structural identity of Ethyl 3-phenylprop-2-enoate?

- Methodology : Combine spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton and carbon environments), FT-IR (to identify ester carbonyl stretching at ~1740 cm⁻¹), and GC-MS (to verify molecular ion peaks and fragmentation patterns). Cross-reference spectral data with literature values for ethyl cinnamate derivatives . For purity assessment, use HPLC with a reverse-phase column and UV detection at 254 nm, calibrated against a certified reference standard.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Employ acid-catalyzed esterification of cinnamic acid with ethanol under reflux, using a Dean-Stark trap to remove water and shift equilibrium toward product formation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Optimize catalyst loading (e.g., 1-2% H₂SO₄) and temperature (110-120°C) to reduce side reactions like transesterification. Purify via vacuum distillation (b.p. 271–273°C) or column chromatography .

Q. What are common impurities in this compound, and how can they be detected?

- Methodology : Potential impurities include unreacted cinnamic acid, diethyl ether byproducts, or oxidation products. Use HPLC-DAD to separate and quantify impurities. For trace metal analysis (e.g., residual catalysts), employ ICP-MS . Structural confirmation of impurities can be achieved through LC-MS/MS with collision-induced dissociation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Methodology : Perform single-crystal X-ray diffraction to determine the crystal lattice. Use graph set analysis (as per Etter’s rules) to classify hydrogen-bonding motifs (e.g., D, R₂²(8) patterns). Software like Mercury or PLATON can automate motif identification. Compare results with analogous esters to infer packing energetics .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Use time-dependent DFT to simulate UV-Vis spectra. Validate against experimental data from UV-Vis spectroscopy .

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

- Methodology : Cross-validate using solid-state NMR to reconcile solution-phase spectroscopic data with crystal structures. For conformational differences (e.g., ester group orientation), perform molecular dynamics simulations to assess flexibility in solution. Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic results .

Q. What statistical methods are appropriate for analyzing reproducibility in this compound synthesis?

- Methodology : Use ANOVA to compare yields across multiple batches. Apply principal component analysis (PCA) to spectroscopic datasets (e.g., FT-IR, NMR) to identify outlier reactions. For small sample sizes, employ t-tests with Bonferroni correction to assess significance of parameter changes (e.g., catalyst type) .

Q. Methodological Considerations in Research Design

Q. How should researchers design experiments to study the reactivity of this compound under varying conditions?

- Methodology : Adopt a factorial design to test variables (e.g., temperature, solvent polarity, catalyst). Use response surface methodology (RSM) to model nonlinear relationships. For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor reaction rates in real time. Validate mechanisms using isotopic labeling (e.g., ¹⁸O in ester hydrolysis) .

Q. What ethical guidelines apply to studies involving this compound in biological systems?

- Methodology : For in vitro toxicity assays, adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Document compliance with institutional review board (IRB) protocols for cell-based studies. Ensure transparency in data reporting to avoid selective publication bias, as outlined in ICMJE guidelines .

Q. How can researchers validate forcefield parameters for molecular dynamics simulations of this compound?

Properties

IUPAC Name |

ethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022520 | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-36-6 | |

| Record name | Ethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.